1-Chloro-3-(2-chloroethyl)benzene

Description

Contextual Significance of Dihalogenated Ethylbenzenes

Dihalogenated ethylbenzenes are a class of aromatic compounds that feature an ethyl group and two halogen atoms attached to a benzene (B151609) ring. Their significance in chemical research stems from their utility as versatile intermediates in organic synthesis. The presence of two reactive halogen sites, often with different reactivities, allows for a range of chemical transformations, enabling the construction of more complex molecular architectures.

These compounds serve as building blocks for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The specific positioning of the halogen atoms on the benzene ring and the ethyl chain influences the molecule's reactivity and physical properties, making each isomer a unique tool for chemists. The study of dihalogenated ethylbenzenes contributes to a deeper understanding of reaction mechanisms, such as nucleophilic substitution and cross-coupling reactions, which are fundamental in modern organic chemistry.

Structural Classification within Organochlorine Compounds

1-Chloro-3-(2-chloroethyl)benzene belongs to the large and diverse family of organochlorine compounds, which are organic compounds containing at least one covalently bonded chlorine atom. This class of compounds has been extensively studied due to their widespread presence in both natural and synthetic chemical processes.

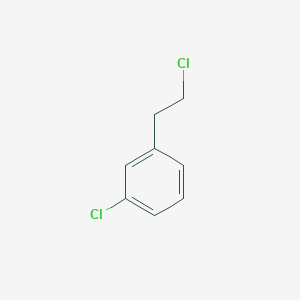

Structurally, this compound is characterized by a benzene ring substituted at the meta position with a chloro group and an ethyl group that is itself chlorinated at the second carbon. This specific arrangement of atoms gives rise to its distinct chemical and physical properties. The aromatic chlorine atom is generally less reactive than the chlorine atom on the ethyl side chain, a difference that can be exploited in selective chemical reactions.

Scope of Academic Inquiry for this compound

The academic inquiry into this compound, while not as extensive as for some other organochlorines, is primarily focused on its role as a synthetic intermediate. Its bifunctional nature, with two chlorine atoms, makes it a subject of interest in the development of novel synthetic methodologies.

Research in this area often involves exploring its reactivity in various chemical transformations. For instance, its potential use in Friedel-Crafts reactions or as a precursor for the synthesis of more complex molecules is a key area of investigation. vedantu.com The study of its spectral data, such as NMR and mass spectrometry, is crucial for its characterization and for understanding its behavior in chemical reactions. While direct biological studies on this specific compound are limited, the broader class of halogenated aromatic compounds is often investigated for its biological activity and toxicological properties, suggesting a potential avenue for future research on this compound. epa.govnih.gov

Chemical and Physical Properties of this compound

The properties of this compound are essential for its handling, application in synthesis, and for predicting its behavior in various chemical environments. Below are tables summarizing its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 5182-43-4 | |

| Molecular Formula | C8H8Cl2 | |

| Molecular Weight | 175.05 g/mol | |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCCl | |

| InChI | InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| InChIKey | UFXJPOIJORJPLO-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 174.0003056 g/mol | |

| Monoisotopic Mass | 174.0003056 g/mol | |

| Topological Polar Surface Area | 0 Ų | |

| Heavy Atom Count | 10 | |

| Complexity | 121 |

Synthesis of this compound

A plausible synthetic route to obtain this compound involves a two-step process starting from chlorobenzene (B131634). This method utilizes a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

Chlorobenzene can be reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The chloroacetyl group is a meta-director, leading to the formation of 2-chloro-1-(3-chlorophenyl)ethan-1-one. vedantu.com

Step 2: Reduction of the Ketone

The ketone functional group in 2-chloro-1-(3-chlorophenyl)ethan-1-one can then be reduced to a methylene (B1212753) group (CH₂) to yield the final product, this compound. A common method for this type of reduction is the Wolff-Kishner reduction, which involves the use of hydrazine (B178648) (N₂H₄) and a strong base, or the Clemmensen reduction, which uses a zinc-mercury amalgam in hydrochloric acid. chemistrysteps.com

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJPOIJORJPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559355 | |

| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5182-43-4 | |

| Record name | 1-Chloro-3-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 2 Chloroethyl Benzene

Chlorination Routes to Generate the Ethyl Chain

The final step in the synthesis is the introduction of a second chlorine atom, this time onto the ethyl side-chain of 1-chloro-3-ethylbenzene (B1584093). This transformation is fundamentally different from the earlier aromatic chlorination, as it targets an aliphatic C-H bond.

The chlorination of the ethyl group is typically achieved through a free-radical halogenation reaction. This process is initiated by ultraviolet (UV) light or a radical initiator and often employs a reagent like N-chlorosuccinimide (NCS). chemicalbook.com The reaction proceeds via a radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the ethyl side-chain to form an alkyl radical. This radical then reacts with a chlorine source to form the final product.

However, radical chlorination is known to be relatively unselective. youtube.com The ethyl group on 1-chloro-3-ethylbenzene has two different types of C-H bonds: those on the carbon adjacent to the benzene (B151609) ring (benzylic position) and those on the terminal methyl group. Because benzylic radicals are stabilized by resonance with the aromatic ring, abstraction of a benzylic hydrogen is often favored. This would lead to the formation of the isomeric byproduct, 1-chloro-3-(1-chloroethyl)benzene (B2533717). chemicalbook.com Therefore, the radical chlorination of 1-chloro-3-ethylbenzene is expected to yield a mixture of 1-chloro-3-(2-chloroethyl)benzene and 1-chloro-3-(1-chloroethyl)benzene, requiring subsequent purification to isolate the desired product. The reactivity-selectivity principle suggests that chlorination, being a highly exothermic and reactive process, is less selective than bromination. youtube.com

Catalytic Systems for Alkyl Halogenation

The direct chlorination of the ethyl side chain on 1-chloro-3-ethylbenzene presents a direct, albeit challenging, route to the target molecule. The success of this approach hinges on achieving regioselectivity for the β-carbon of the ethyl group, a task complicated by the reactivity of both the aromatic ring and the benzylic α-carbon.

Lewis Acid Catalyzed Approaches

Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are standard catalysts for the electrophilic aromatic substitution of benzene and its derivatives. When reacting an alkylbenzene with chlorine in the presence of a Lewis acid, the primary reaction pathway is the chlorination of the aromatic ring. The Lewis acid activates the halogen, making it a potent electrophile that is readily attacked by the electron-rich benzene ring. nih.gov

For a substrate like 1-chloro-3-ethylbenzene, the ethyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The combination of these directing effects would lead to a mixture of aromatic chlorination products. Side-chain chlorination under these conditions is not the primary reaction pathway. While theoretically possible under certain conditions, the strong tendency for electrophilic aromatic substitution makes Lewis acid catalysis an unfavorable method for the selective side-chain chlorination required to produce this compound.

Iron-Catalyzed Chlorination of Substituted Ethylbenzenes

Iron and its salts, particularly iron(III) chloride, are widely used as catalysts in chlorination reactions. Similar to other Lewis acids, the primary role of the iron catalyst is to facilitate electrophilic aromatic chlorination. nih.gov Studies on the iron(III)-catalyzed chlorination of activated arenes have demonstrated high efficiency and regioselectivity for the aromatic ring. brainly.in

The mechanism for side-chain halogenation of alkylbenzenes typically proceeds via a free-radical pathway, which is initiated by UV light or radical initiators rather than by Lewis acids. youtube.com In the free-radical chlorination of ethylbenzene (B125841), the major product is 1-chloro-1-phenylethane. brainly.in This is due to the greater stability of the secondary benzylic radical formed by hydrogen abstraction from the α-carbon compared to the primary radical at the β-carbon. youtube.com Consequently, attempting the direct chlorination of 1-chloro-3-ethylbenzene, even with an iron catalyst, would be expected to predominantly yield the undesired 1-chloro-3-(1-chloroethyl)benzene isomer, with competing aromatic chlorination also being a significant issue.

Conversion of Hydroxyethyl (B10761427) Precursors to Chloroethyl Moieties

A more regioselective and widely employed strategy for synthesizing this compound involves the conversion of a hydroxyethyl precursor, namely 2-(3-chlorophenyl)ethanol (B1583360). This method avoids the challenges of controlling selectivity in direct side-chain chlorination.

Thionyl Chloride-Mediated Chlorination of Alcohols

Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl chlorides. The reaction of 2-(3-chlorophenyl)ethanol with thionyl chloride provides a direct route to this compound. The reaction mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. This method is often preferred due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification.

The reaction is typically carried out in the presence of a base, such as pyridine, which neutralizes the HCl generated.

Table 1: Typical Reaction Conditions for Thionyl Chloride-Mediated Chlorination

| Parameter | Condition | Purpose |

| Reagent | Thionyl Chloride (SOCl₂) | Chlorinating Agent |

| Substrate | 2-(3-chlorophenyl)ethanol | Hydroxyethyl Precursor |

| Solvent | Anhydrous Dichloromethane, Chloroform, or neat | Inert reaction medium |

| Base (optional) | Pyridine, Triethylamine | Acid Scavenger |

| Temperature | 0 °C to reflux | To control reaction rate |

Alternative Halogenating Agents in Chloroethylation Reactions

While thionyl chloride is common, other halogenating agents can also be employed to convert 2-(3-chlorophenyl)ethanol to the target compound. These reagents offer different reactivity profiles and may be selected based on substrate tolerance, desired reaction conditions, or to avoid specific byproducts.

Table 2: Alternative Reagents for Conversion of Alcohols to Alkyl Chlorides

| Reagent | Formula | Typical Conditions | Notes |

| Phosphorus Pentachloride | PCl₅ | Neat or in an inert solvent (e.g., CCl₄) | A powerful chlorinating agent; byproducts (POCl₃, HCl) must be removed. |

| Oxalyl Chloride | (COCl)₂ | With catalytic DMF ("Vilsmeier-Haack reagent") | Reaction proceeds under mild conditions; byproducts are gaseous (CO, CO₂, HCl). |

| Cyanuric Chloride | C₃N₃Cl₃ | With triphenylphosphine (B44618) in an inert solvent | A mild reagent, suitable for sensitive substrates. |

| Appel Reaction | CCl₄ / PPh₃ | Triphenylphosphine and carbon tetrachloride | Mild conditions; produces triphenylphosphine oxide as a byproduct. |

Chemical Reactivity and Transformation Pathways of 1 Chloro 3 2 Chloroethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemical transformations of 1-chloro-3-(2-chloroethyl)benzene. The specific pathway and outcome of these reactions are highly dependent on which chlorine atom is targeted by the nucleophile.

Reactivity at the Alkyl Chloride Moiety (SN1/SN2 Considerations)

The chloroethyl group, being a primary alkyl halide, is prone to nucleophilic substitution reactions. researchgate.net The primary mechanisms at play are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions. The prevalence of one mechanism over the other is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. stackexchange.com

Given that the chloroethyl group is a primary halide, the SN2 mechanism is generally favored. researchgate.net This is because the formation of a primary carbocation, which would be required for an SN1 pathway, is energetically unfavorable due to its instability. researchgate.net The SN2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom bonded to the chlorine, leading to inversion of configuration if the carbon were chiral.

However, the presence of the benzene (B151609) ring can influence the reaction. While it doesn't directly participate in the substitution at the ethyl chain, its steric bulk and electronic effects can play a role.

Oxygen-based nucleophiles, such as hydroxide (B78521) ions (OH⁻) and alkoxides (RO⁻), readily react with the alkyl chloride of this compound to form alcohols and ethers, respectively. For instance, reaction with sodium hydroxide would yield 2-(3-chlorophenyl)ethanol (B1583360).

Table 1: Examples of Reactions with Oxygen-based Nucleophiles

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(3-chlorophenyl)ethanol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Chloro-3-(2-ethoxyethyl)benzene |

These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles like alkoxides. The use of a polar aprotic solvent can further enhance the rate of SN2 reactions.

Nitrogen-containing nucleophiles, such as ammonia (B1221849) (NH₃) and amines (RNH₂, R₂NH), can displace the chloride on the ethyl side chain to form primary, secondary, or tertiary amines. For example, reaction with ammonia would produce 2-(3-chlorophenyl)ethanamine.

Table 2: Examples of Reactions with Nitrogen-based Nucleophiles

| Nucleophile | Reagent Example | Product |

| Ammonia | Ammonia (NH₃) | 2-(3-chlorophenyl)ethanamine |

| Primary Amine | Methylamine (CH₃NH₂) | N-methyl-2-(3-chlorophenyl)ethanamine |

These reactions are crucial for the synthesis of various amine derivatives and are generally carried out under conditions that favor the SN2 pathway.

Sulfur-based nucleophiles, like thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and readily participate in SN2 reactions. The reaction of this compound with a thiolate, such as sodium thiomethoxide (NaSCH₃), would yield 1-chloro-3-(2-(methylthio)ethyl)benzene.

Table 3: Examples of Reactions with Sulfur-based Nucleophiles

| Nucleophile | Reagent Example | Product |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 1-Chloro-3-(2-(methylthio)ethyl)benzene |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 2-(3-chlorophenyl)ethanethiol |

The high nucleophilicity of sulfur compounds makes these substitution reactions efficient.

Nucleophilic Aromatic Substitution Potential (SNAr)

The direct substitution of the chlorine atom on the benzene ring is significantly more challenging than at the alkyl side chain. Aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. quora.com This is due to the partial double bond character of the carbon-chlorine bond resulting from resonance with the benzene ring and the high instability of the resulting phenyl cation that would be formed in an SN1-type mechanism. quora.com

For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the substituents on the ring are a chlorine atom and a chloroethyl group.

Chloroethyl Group: The chloroethyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the chlorine atom. This effect is primarily inductive.

The substituents on this compound are located meta to each other. The presence of these deactivating groups does not sufficiently activate the ring for SNAr to occur under mild conditions. The lack of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the aryl chloride, makes direct nucleophilic substitution on the aromatic ring highly unfavorable. youtube.com Under very harsh conditions, such as high temperature and pressure with a strong base, a benzyne (B1209423) elimination-addition mechanism might be possible, but this is not a typical SNAr pathway. stackexchange.compdx.edu

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry. The rate and regioselectivity of these reactions on a substituted benzene ring are dictated by the nature of the substituents already present. In the case of this compound, the chloro and chloroethyl groups both influence the outcome of further substitution.

The directing effect of a substituent arises from a combination of inductive and resonance effects.

Chloroethyl Group (-CH₂CH₂Cl): The chloroethyl group is fundamentally an alkyl group, which is typically activating and ortho-, para-directing due to hyperconjugation and a weak electron-donating inductive effect. However, the presence of an electronegative chlorine atom on the terminal (beta) carbon introduces an electron-withdrawing inductive effect that is transmitted through the sigma bonds to the benzene ring. This inductive pull deactivates the ring, though less strongly than a directly attached chlorine atom. Despite this deactivation, the alkyl nature of the group's attachment to the ring still directs incoming electrophiles to the ortho and para positions. The -CH₂Cl group is known to be less deactivating than a -CCl₃ group and can still show ortho-para directing character. Thus, the 2-chloroethyl group is also considered a deactivating, ortho-, para-director.

In this compound, the two deactivating, ortho-, para-directing groups are situated meta to each other. Their directing influences are cooperative, reinforcing substitution at specific positions. libretexts.org The available positions for substitution are C2, C4, C5, and C6.

Influence of the Chloro group (at C1): Directs to positions C2, C4, and C6.

Influence of the Chloroethyl group (at C3): Directs to positions C2, C4, and C6.

Both groups direct incoming electrophiles to the same positions: C2, C4, and C6. Position C5 is doubly deactivated and not electronically favored for electrophilic attack.

Position C2: This position is ortho to both the chloro and the chloroethyl groups. While electronically activated by both substituents (relative to the meta position), it is severely sterically hindered by being flanked by two substituents. Electrophilic attack at this site is therefore highly unlikely.

Position C4: This position is para to the chloro group and ortho to the chloroethyl group. It is electronically favored.

Position C6: This position is ortho to the chloro group and para to the chloroethyl group. It is also electronically favored.

The final product distribution between substitution at the C4 and C6 positions will depend on the specific electrophile and reaction conditions, but these are the primary sites of reaction. Attack is generally favored at the position with the least steric hindrance and directed by the most activating (or least deactivating) group. libretexts.org

Benzene: Serves as the benchmark for reactivity.

Ethylbenzene (B125841): The ethyl group is an activating group, making the ring more reactive than benzene.

Chlorobenzene (B131634): The chloro group is a deactivating group, making the ring less reactive than benzene.

This compound: This molecule possesses two deactivating groups. The cumulative electron-withdrawing effect of both the chloro and the chloroethyl substituents significantly reduces the electron density of the aromatic ring. Consequently, this compound is substantially less reactive towards electrophilic substitution than benzene, ethylbenzene, and even chlorobenzene.

Oxidation Reactions

Oxidation reactions can target either the alkyl side chain or the aromatic ring, typically under different conditions.

Alkyl groups attached to a benzene ring can be oxidized under vigorous conditions, provided the carbon atom directly attached to the ring (the benzylic carbon) bears at least one hydrogen atom. libretexts.org Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or potassium dichromate, are commonly used for this transformation. numberanalytics.com

In this compound, the benzylic carbon of the chloroethyl group has two hydrogen atoms. Therefore, treatment with a strong oxidizing agent will cleave the carbon-carbon bond of the side chain and oxidize the benzylic carbon to a carboxylic acid. libretexts.org The remainder of the alkyl chain is lost, typically as carbon dioxide. The final product of this reaction is 3-chlorobenzoic acid. The chloro substituent on the ring is resistant to these oxidation conditions.

The benzene ring is generally very stable and resistant to oxidation due to its aromaticity. Oxidation of the ring typically requires very harsh conditions, such as high temperatures and pressures in the presence of potent catalysts, which often leads to complete degradation of the molecule to carbon dioxide and water.

Controlled oxidation of the aromatic ring while preserving the substituents is challenging. Heterogeneous catalytic oxidation, for example over vanadium pentoxide (V₂O₅) catalysts, can be used to oxidize aromatic compounds to products like maleic anhydride, but this still involves the destruction of the aromatic ring. Halogenated aromatic compounds are generally more resistant to catalytic oxidation than benzene itself. Therefore, achieving a controlled, selective oxidation of the aromatic ring of this compound without affecting the side chains is not a standard or readily achievable synthetic transformation.

Mentioned Compounds

Reduction Reactions

Reduction reactions of this compound can selectively target either the alkyl or the aryl chloro group, or the aromatic ring itself, leading to a variety of products.

The selective removal of the chlorine atom from the chloroethyl group is a key transformation. This process, known as reductive dechlorination, can be achieved using various reducing agents. While specific studies on this compound are not extensively documented, analogous reactions with similar compounds provide insight into potential pathways. For instance, the reductive dechlorination of chlorinated aromatic compounds is a well-established process. Current time information in Bangalore, IN. In a broader context, the selective hydrogenation of specific functional groups in the presence of others is a common challenge in organic synthesis. For example, in the case of p-chloronitrobenzene, the nitro group can be selectively hydrogenated to an amino group without affecting the chloro group by using specialized catalysts like platinum supported on zirconium/zeolite hybrid nanostructures. This suggests that with the appropriate choice of catalyst and reaction conditions, it would be feasible to selectively dechlorinate the more reactive alkyl chloride of this compound to yield 1-chloro-3-ethylbenzene (B1584093).

Potential reagents for such a selective reduction could include catalytic hydrogenation under mild conditions or the use of specific metal-based reducing systems. The general principle of such a reaction is the addition of hydrogen across the carbon-chlorine bond, resulting in the formation of a carbon-hydrogen bond and hydrochloric acid.

Table 1: Potential Products of Selective Reductive Dechlorination

| Starting Material | Product |

|---|---|

| This compound | 1-Chloro-3-ethylbenzene |

Hydrogenation of the Aromatic Ring

The hydrogenation of the benzene ring in this compound is a more challenging transformation due to the inherent stability of the aromatic system. Standard catalytic hydrogenation conditions that readily reduce alkene double bonds are typically insufficient to reduce an aromatic ring. libretexts.org To achieve the complete saturation of the benzene ring to a cyclohexane (B81311) ring, more forcing conditions are required, such as high pressure and elevated temperatures, often in the presence of a highly active catalyst like rhodium on carbon or platinum oxide. libretexts.org

Under such rigorous conditions, it is likely that both the aromatic ring and the chloro groups would be reduced. The expected product from the complete hydrogenation and dechlorination of this compound would be ethylcyclohexane. The reaction would proceed through the saturation of the aromatic ring to form 1-chloro-3-ethylcyclohexane, followed by the reductive removal of the chlorine atoms.

Table 2: Products of Complete Hydrogenation

| Starting Material | Potential Intermediate | Final Product |

|---|---|---|

| This compound | 1-Chloro-3-ethylcyclohexane | Ethylcyclohexane |

Elimination Reactions of the Chloroethyl Group

The chloroethyl group of this compound can undergo elimination reactions, typically in the presence of a base, to form an alkene.

The most common elimination reaction for a 2-chloroethyl group attached to a benzene ring is dehydrochlorination, which involves the removal of a hydrogen atom from the carbon adjacent to the ring and the chlorine atom. This reaction results in the formation of a carbon-carbon double bond. For this compound, this elimination reaction would yield 3-chlorostyrene. This transformation is a known synthetic route for producing substituted styrenes.

The reaction is typically carried out by treating the substrate with a strong base, such as potassium hydroxide, in an alcoholic solvent. The base abstracts a proton from the carbon adjacent to the aromatic ring, and the chloride ion is expelled, leading to the formation of the double bond.

Table 3: Product of Elimination Reaction

| Starting Material | Product |

|---|---|

| This compound | 3-Chlorostyrene |

Mechanistic Studies of Elimination Processes

The elimination of HX (where X is a halogen) from an alkyl halide can proceed through several mechanisms, primarily the E1 (elimination, unimolecular), E2 (elimination, bimolecular), and E1cB (elimination, unimolecular, conjugate base) pathways. The specific mechanism for the dehydrochlorination of this compound would depend on the reaction conditions, particularly the strength of the base and the nature of the solvent.

Given that this compound is a primary alkyl halide, an E2 mechanism is the most likely pathway, especially when a strong, non-hindered base is used. In the E2 mechanism, the abstraction of the proton by the base and the departure of the chloride leaving group occur in a single, concerted step. This mechanism is favored for primary alkyl halides as they are less likely to form stable carbocation intermediates required for the E1 pathway.

An E1 mechanism would involve the initial, slow departure of the chloride ion to form a primary carbocation, which is generally unstable and thus this pathway is less probable. The E1cB mechanism involves the formation of a carbanion intermediate, which would require the proton being removed to be particularly acidic. While the benzylic protons are somewhat acidic, a strong base would likely favor the concerted E2 pathway.

Advanced Characterization and Spectroscopic Analysis of 1 Chloro 3 2 Chloroethyl Benzene

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 1-Chloro-3-(2-chloroethyl)benzene, the FTIR spectrum reveals characteristic absorption bands that can be assigned to specific vibrational motions within the molecule.

Key vibrational frequencies and their assignments for this compound are summarized in the table below. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be indicative of the 1,3-disubstitution. The C-Cl stretching vibrations for both the aromatic and aliphatic chlorides are also distinctly observed.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3080 - 3020 | Aromatic C-H Stretching |

| 2965 - 2850 | Aliphatic C-H Stretching (CH₂) |

| 1595, 1570, 1475 | Aromatic C=C Ring Stretching |

| 1450 | CH₂ Bending (Scissoring) |

| 1260 | In-plane C-H Bending |

| 1080 | C-Cl (Aromatic) Stretching |

| 880, 780 | Out-of-plane C-H Bending (Aromatic) |

| 680 | C-Cl (Aliphatic) Stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is a light scattering technique where the inelastic scattering of monochromatic light from a laser is detected. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bonds. The symmetric "ring breathing" vibration of the benzene ring is a particularly strong and characteristic Raman band.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| 3060 | Aromatic C-H Stretching |

| 2950 | Aliphatic C-H Stretching (CH₂) |

| 1600 | Aromatic C=C Ring Stretching |

| 1005 | Aromatic Ring Breathing (Trigonal Bending) |

| 730 | C-Cl (Aromatic) Stretching |

| 650 | C-Cl (Aliphatic) Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency, providing detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and the number of neighboring protons. In the ¹H NMR spectrum of this compound, the aromatic protons appear as a complex multiplet in the downfield region due to the deshielding effect of the benzene ring. The ethyl chain protons give rise to two distinct triplets due to spin-spin coupling with each other.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | Multiplet | 4H | Aromatic Protons (H-2, H-4, H-5, H-6) |

| 3.75 | Triplet | 2H | -CH₂-Cl |

| 3.10 | Triplet | 2H | Ar-CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring, which are rendered non-equivalent by the substituents. Two signals are expected in the aliphatic region for the ethyl group carbons.

| Chemical Shift (δ, ppm) | Assignment |

| 141.5 | Quaternary Aromatic Carbon (C-1) |

| 134.8 | Quaternary Aromatic Carbon (C-3) |

| 130.2 | Aromatic CH (C-5) |

| 128.9 | Aromatic CH (C-6) |

| 127.5 | Aromatic CH (C-4) |

| 126.8 | Aromatic CH (C-2) |

| 45.2 | -CH₂-Cl |

| 38.7 | Ar-CH₂- |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra and the complete elucidation of the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be observed between the signals at 3.75 ppm and 3.10 ppm, confirming the connectivity of the two methylene (B1212753) groups in the chloroethyl side chain. Correlations would also be seen among the aromatic protons, helping to delineate their coupling network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HMQC/HSQC spectrum would show cross-peaks connecting the proton signal at 3.75 ppm to the carbon signal at 45.2 ppm, and the proton signal at 3.10 ppm to the carbon signal at 38.7 ppm. It would also correlate each aromatic proton signal to its directly attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the Ar-CH₂- group (3.10 ppm) would show correlations to the aromatic carbons C-2, C-4, and the quaternary carbon C-3. The protons of the -CH₂-Cl group (3.75 ppm) would show a correlation to the Ar-CH₂- carbon (38.7 ppm).

These combined 2D NMR experiments provide a robust and definitive assignment of all proton and carbon signals, confirming the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the chlorinated benzene ring, which acts as the principal chromophore. The ethyl chloride substituent has a minor auxochromic effect.

The benzene ring exhibits characteristic π → π* electronic transitions. Typically, substituted benzenes display two main absorption bands in the UV region. The first, more intense band, known as the E2-band, appears around 200-210 nm. The second, less intense band, referred to as the B-band, is observed between 250 and 280 nm and shows fine vibrational structure.

In the case of this compound, the chlorine atom attached to the benzene ring acts as an auxochrome, which can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The presence of the chloroethyl group is expected to have a minimal additional effect on the position of these absorption maxima. Studies on similar molecules, like chlorobenzene (B131634), show characteristic absorptions in the UV range. For instance, chlorobenzene can be excited by UV light at wavelengths such as 240 nm and 270 nm, which correspond to its electronic absorption bands . It is anticipated that this compound would exhibit similar absorption characteristics, making UV detection a viable method in chromatographic analyses .

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Chromophore |

|---|---|---|

| π → π* (E2-band) | ~210-220 nm | Chlorinated Benzene Ring |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. The molecular formula for this compound is C₈H₈Cl₂ .

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to be a cluster of peaks due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance) . Consequently, the mass spectrum will show an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak. The relative intensities of these peaks will be in an approximate ratio of 9:6:1, which is characteristic for a molecule containing two chlorine atoms. The nominal molecular weight is 175.05 g/mol , so the primary molecular ion peak [C₈H₈³⁵Cl₂]⁺ will appear at m/z 174 .

Electron ionization (EI) would induce fragmentation, providing insight into the molecule's structure. Key fragmentation pathways for this compound would include:

Benzylic cleavage: Loss of a chloromethyl radical (•CH₂Cl) from the molecular ion after rearrangement, or cleavage of the C-C bond between the ethyl group and the ring. A significant fragmentation would be the cleavage of the bond between the two carbons of the ethyl group, resulting in the loss of a CH₂Cl radical.

Loss of a chlorine atom: Cleavage of the C-Cl bond from the benzene ring or the ethyl chain.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Formation of a chlorotropylium ion: Rearrangement of the chlorobenzyl cation formed after cleavage.

Based on the fragmentation of similar molecules like 1-chloro-3-ethylbenzene (B1584093), which shows major fragments at m/z 125 (loss of CH₃) and 105 nih.gov, we can predict analogous fragments for this compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity/Fragment Lost | Significance |

|---|---|---|

| 174/176/178 | [C₈H₈Cl₂]⁺ | Molecular Ion Cluster (M⁺, M+2, M+4) |

| 139/141 | [C₇H₆Cl]⁺ | Loss of •CH₂Cl (Benzylic cleavage) |

| 125 | [C₈H₈Cl]⁺ | Loss of •Cl from the ethyl group |

| 111/113 | [C₆H₄Cl]⁺ | Loss of the chloroethyl group |

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are fundamental for separating this compound from impurities, including starting materials, byproducts, and positional isomers, thereby allowing for accurate purity assessment.

Gas Chromatography (GC)

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC/MS), it provides both quantitative purity information and qualitative structural identification.

For the separation of chlorobenzenes and their derivatives, capillary columns with a non-polar or medium-polarity stationary phase are typically employed chemetrix.co.za. A common choice would be a column coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5ms). The temperature program would be optimized to ensure good resolution between the target compound and any potential isomers (e.g., 1-chloro-2-(2-chloroethyl)benzene (B87084) and 1-chloro-4-(2-chloroethyl)benzene) or related impurities. The Kovats retention index, a standardized measure of retention time, is a useful parameter in GC for compound identification nih.gov. GC/MS analysis is particularly powerful as it provides mass spectra for each separated component, confirming its identity .

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Provides high-resolution separation. |

| Stationary Phase | 5% Phenyl-polydimethylsiloxane | Good general-purpose phase for aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. |

| Oven Program | Start at 100°C, ramp to 250°C at 10°C/min | Separates compounds based on boiling point and polarity. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity and isomeric analysis of this compound. It is particularly useful for less volatile impurities or when derivatization for GC is not desirable.

A reversed-phase (RP-HPLC) method is the most common approach for this type of non-polar aromatic compound. An octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column would be effective for separation sielc.com. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) . An isocratic or gradient elution can be developed to achieve optimal separation of the main peak from its impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 215 nm or 265 nm) . This method allows for precise quantification of purity and the separation of closely related isomers.

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for non-polar analytes. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (e.g., 60:40 v/v) | Elutes the compound from the stationary phase. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations, gradient for complex mixtures. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at one or more wavelengths for detection and quantification. |

| Detection Wavelength | ~215 nm or ~265 nm | Wavelength of maximum absorbance for the chromophore. |

Computational and Theoretical Investigations of 1 Chloro 3 2 Chloroethyl Benzene

Quantum Chemical Modeling and Electronic Structure Studies

Quantum chemical modeling employs the principles of quantum mechanics to calculate the properties of a molecule. These methods are crucial for understanding the electronic structure, which dictates the molecule's geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A key application of DFT is geometry optimization, where the lowest energy arrangement of the atoms in the molecule is calculated. This provides a detailed picture of bond lengths, bond angles, and dihedral angles.

For 1-Chloro-3-(2-chloroethyl)benzene, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the most stable three-dimensional structure. Following optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C bond stretching in the benzene (B151609) ring, or the C-Cl stretching modes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl (aromatic) | ~1.74 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (ethyl chain) | ~1.53 Å |

| Bond Length | C-Cl (ethyl chain) | ~1.79 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Dihedral Angle | Cl-C-C-H (ethyl chain) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene ring, while the LUMO might be distributed over the ring and the chloroethyl side chain. These calculations are vital for understanding the molecule's behavior in chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are hypothetical and serve to illustrate the output of a HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the chlorine atoms due to their high electronegativity and the pi-electron cloud of the benzene ring. Conversely, positive potential (blue) would be expected around the hydrogen atoms. MEP maps are invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). This method allows for the quantification of interactions between filled "donor" NBOs and empty "acceptor" NBOs, which are indicative of hyperconjugation and delocalization effects that contribute to molecular stability.

In this compound, NBO analysis would detail the hybridization of the atomic orbitals involved in each bond and quantify the electron density in the bonding and lone pair orbitals. For example, it could reveal the extent of p-character in the C-Cl bonds and the delocalization of the chlorine lone pairs into the antibonding orbitals of the benzene ring.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. It provides a clear depiction of core electrons, covalent bonds, and lone pairs, offering a faithful representation of the VSEPR model. For this compound, an ELF analysis would show distinct basins of high localization corresponding to the C-C, C-H, and C-Cl bonds, as well as the lone pairs on the chlorine atoms.

The Reduced Density Gradient (RDG) is a tool used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the RDG against the electron density, different types of interactions can be distinguished by color-coding. This analysis would be particularly useful for studying potential intermolecular interactions of this compound in a condensed phase or its interaction with a biological receptor.

First hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large β values are of interest for applications in optoelectronics. Calculations of the first hyperpolarizability can predict the NLO potential of a compound. These calculations are typically performed using DFT methods. For a molecule like this compound, the presence of the polarizable benzene ring and the chlorine atoms could lead to a modest NLO response, the magnitude of which would be quantified by these theoretical calculations.

Computational Prediction of Spectroscopic Parameters

Simulated NMR Spectra

No published studies detailing the simulated ¹H or ¹³C NMR spectra of this compound were found. Such simulations would typically involve the use of quantum mechanical calculations to predict chemical shifts and coupling constants, providing valuable information for structural elucidation.

Theoretical IR and Raman Spectral Assignments

There is a lack of available research on the theoretical infrared (IR) and Raman spectral assignments for this compound. These analyses, usually performed using DFT calculations, would help in identifying the characteristic vibrational modes of the molecule, correlating them with experimental spectra.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Identification and Energy Barrier Calculations

No computational studies focused on identifying transition states or calculating the energy barriers for reactions involving this compound have been reported in the available literature. These calculations are crucial for understanding the kinetics and feasibility of chemical transformations.

Analysis of Reaction Pathway Energetics

A detailed analysis of the energetics of reaction pathways involving this compound, which would be derived from computational studies, is not available. This type of analysis provides insights into the thermodynamic stability of reactants, intermediates, and products.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

There are no specific SAR or QSAR studies reported for this compound. Such studies are fundamental in drug discovery and toxicology for developing predictive models that relate the chemical structure of a compound to its biological activity. nih.gov These models rely on molecular descriptors derived from the compound's structure to establish a mathematical relationship with a specific activity. The development of QSAR models often involves regression or classification methods.

Application of Molecular Descriptors in Chemical Space Analysis

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. They are crucial tools in cheminformatics and computational chemistry for analyzing and comparing chemical compounds. For this compound, a variety of computed descriptors are available that help to define its position in the vast chemical space.

These descriptors, derived from the molecule's two-dimensional representation and its three-dimensional structure, encompass a wide range of properties. Key identifiers and descriptors for this compound include its IUPAC name, this compound, and its CAS Registry Number, 5182-43-4. The molecular formula is C8H8Cl2, and its molecular weight is approximately 175.05 g/mol .

Topological descriptors, which are based on the connectivity of atoms in the molecule, and geometrical descriptors, which relate to the three-dimensional arrangement of the atoms, are fundamental in these analyses. For instance, the XLogP3 value, a computed measure of the octanol-water partition coefficient, is 3.8 for this compound. This indicates a preference for lipid environments over aqueous ones. Other important descriptors include the number of hydrogen bond donors and acceptors (both 0), and the number of rotatable bonds (2).

Interactive Data Table: Computed Molecular Descriptors for this compound

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Weight | 175.05 g/mol | |

| XLogP3 | 3.8 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 174.0003056 Da | |

| Topological Polar Surface Area | 0 Ų | |

| Heavy Atom Count | 10 |

In Silico Prediction of Chemical Behaviors and Reactivity Trends

In silico methods, which are computer-based simulations, are instrumental in predicting the chemical behavior and reactivity of molecules like this compound. These predictions are based on the compound's electronic structure and other molecular properties.

The reactivity of this compound is largely influenced by the presence of the two chlorine atoms. The chlorine atom on the ethyl side chain is particularly susceptible to nucleophilic substitution reactions. This is a key aspect of its chemical behavior, allowing it to act as a precursor in the synthesis of other compounds. The chlorine atom attached to the benzene ring is less reactive towards nucleophilic substitution due to the electron-withdrawing nature of the aromatic ring.

Computational models can predict the outcomes of various chemical reactions. For instance, the reaction of 1-chloro-4-(2-chloroethyl)ethanol with thionyl chloride (SOCl2) is known to yield 1-chloro-4-(2-chloroethyl)benzene. While this is a different isomer, it illustrates the types of transformations that can be predicted and understood through computational analysis.

Furthermore, in silico models are used to predict the mutagenicity and other toxicological endpoints of chemicals. These models are often categorized as knowledge-based expert systems, Quantitative Structure-Activity Relationship (QSAR) models, or DNA-docking models. researchgate.net QSAR models, in particular, use statistical correlations between physicochemical properties and biological activities to make predictions. By analyzing the structural features of this compound, it is possible to estimate its potential for adverse effects.

The study of related compounds provides further insight. For example, (2-Chloroethyl)benzene is known to undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions are indicative of the types of chemical transformations that this compound might also undergo.

Interactive Data Table: Predicted Reactivity and Properties of Chloroethylbenzenes

| Compound | Reaction Type | Key Feature |

|---|---|---|

| (2-Chloroethyl)benzene | Nucleophilic Substitution | Chlorine atom is replaced by a nucleophile. |

| (2-Bromoethyl)benzene | Nucleophilic Substitution | More reactive than the chloro-analog due to the lower electronegativity of bromine. |

Applications of 1 Chloro 3 2 Chloroethyl Benzene in Organic Synthesis and Materials Science Research

Role as a Chemical Intermediate in Fine Chemical Synthesis

The reactivity of the two chlorine atoms in 1-chloro-3-(2-chloroethyl)benzene, each with different chemical environments, allows for selective transformations, making it a key intermediate in the synthesis of fine chemicals.

Precursor for Advanced Organic Molecules

While specific, publicly documented examples of its direct use are not widespread, the structural motifs present in this compound suggest its potential as a precursor for a variety of advanced organic molecules. The chloroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Simultaneously, the chlorine atom on the benzene (B151609) ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for the construction of complex molecular architectures.

Building Block in Multi-step Synthetic Sequences

The strategic placement of the chloro and chloroethyl groups on the benzene ring makes this compound a useful building block in multi-step organic synthesis. The order of reactions can be controlled to achieve the desired substitution pattern on the final molecule. For instance, the less reactive aryl chloride can be preserved while the more reactive alkyl chloride is transformed, or vice versa, depending on the reaction conditions and reagents employed. This level of control is crucial in the total synthesis of complex natural products and other target molecules.

Contributions to Agrochemical Research and Development

The development of new and effective agrochemicals is a critical area of research. While direct evidence of commercial herbicides or pesticides containing the this compound moiety is limited in publicly available literature, its structural features are relevant to the design of new active ingredients.

Synthesis of Herbicide and Pesticide Intermediates

General knowledge of agrochemical synthesis indicates that chlorinated aromatic compounds are common precursors. The this compound structure could be modified to create intermediates for herbicides and pesticides. For example, the chloroethyl side chain could be converted into a variety of other functional groups known to impart biological activity.

Design of Novel Agrochemical Scaffolds

The search for novel agrochemical scaffolds is an ongoing effort to overcome resistance and improve efficacy. The 1,3-disubstituted pattern of this compound, combined with the potential for further functionalization at the ethyl group, provides a template for creating new classes of compounds to be screened for herbicidal or pesticidal activity.

Applications in Medicinal Chemistry Research

In the field of medicinal chemistry, the quest for new therapeutic agents is relentless. Although specific drugs directly synthesized from this compound are not prominently reported, the fundamental structure is of interest. The lipophilic nature of the chlorophenyl group can enhance membrane permeability, a desirable property for many drug candidates. The reactive chloroethyl group offers a handle for attaching the molecule to other pharmacophores or for creating derivatives to explore structure-activity relationships (SAR). The potential for this compound to serve as a scaffold for new therapeutic agents remains an area for further investigation.

Synthesis of Biologically Active Scaffolds and Precursors

This compound serves as a key starting material in the multistep synthesis of various biologically active scaffolds. These scaffolds are core structures of molecules that can be further modified to create a library of compounds for biological screening. The reactivity of the chloroethyl group allows for nucleophilic substitution reactions, while the aryl chloride can participate in cross-coupling reactions, providing a dual handle for molecular elaboration.

The synthesis of complex heterocyclic compounds, which are prevalent in many pharmaceuticals, can be facilitated by using this compound. For instance, it can be used to introduce the 3-chlorophenethyl moiety into a target molecule, a substructure that may be important for biological activity. Research has shown that the incorporation of halogenated phenyl groups can enhance the biological potential of certain compounds.

Exploration of Derivatives for Therapeutic Potential (non-clinical)

Derivatives of this compound have been investigated for their potential therapeutic applications in non-clinical studies. The chloroethyl group is a known pharmacophore in certain classes of anticancer agents, where it can act as an alkylating agent. By synthesizing derivatives of this compound, researchers can explore how modifications to the aromatic ring and the ethyl chain affect cytotoxicity and other biological activities.

One area of investigation involves the synthesis of 1-aryl-3-(2-chloroethyl)ureas (CEUs). Some of these derivatives have shown significant cytotoxicity in vitro against cancer cell lines. For example, certain CEU derivatives have been found to be potent cytotoxic agents, with some exhibiting greater activity than established drugs like chlorambucil (B1668637) in specific cell lines. These non-clinical findings highlight the potential of this class of compounds for further investigation as antineoplastic agents.

Table 1: In Vitro Cytotoxicity of selected 1-aryl-3-(2-chloroethyl)urea (CEU) Derivatives

| Compound | ID50 (µM) on LoVo cells |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 28 |

| 4-methyl (3-(2-chloroethyl) ureido) benzene | 20 |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | 4 |

| Chlorambucil (Reference) | 21 |

| CCNU (Reference) | 45 |

This table presents the half-maximal inhibitory concentration (ID50) of various CEU derivatives against the LoVo human colon adenocarcinoma cell line, as reported in a non-clinical study.

Research into Anti-prion and Neuroprotective Intermediates

The structural motif present in this compound is of interest in the design of molecules with potential neuroprotective and anti-prion activity. The related compound, 1-chloro-4-(2-chloroethyl)benzene, has been utilized as an intermediate in the research of anti-prion and neuroprotective drugs due to its bifunctional reactivity. While direct research on the 1-chloro-3-(2-chloroethyl) isomer in this specific context is less documented, its structural similarity suggests its potential as a building block for similar therapeutic agents. The ability to introduce both a chlorinated phenyl ring and a reactive ethyl chloride side chain allows for the synthesis of diverse compounds that can be screened for their ability to interfere with the protein misfolding processes associated with prion diseases and other neurodegenerative disorders.

Utility in Polymer and Material Science

The unique chemical structure of this compound also lends itself to applications in the field of polymer and material science. Its reactive sites can be exploited to incorporate specific properties into polymeric materials or to facilitate the formation of specialized materials.

Incorporation into Polymerization Processes as a Monomer or Cross-linker

Due to the presence of two reactive chloro groups, this compound can potentially be used as a monomer or a cross-linking agent in polymerization reactions. The chloroethyl group can undergo reactions typical of alkyl halides, such as Friedel-Crafts alkylation or reaction with nucleophiles, to form polymer chains. The aryl chloride offers another site for polymerization, for example, through polycondensation reactions or transition metal-catalyzed cross-coupling polymerization. This dual reactivity could allow for the formation of linear polymers or, with appropriate reaction conditions, cross-linked networks that impart specific mechanical and thermal properties to the resulting material.

Development of Specialty Polymers and Resins with Tailored Characteristics

The incorporation of this compound into a polymer backbone can be used to develop specialty polymers and resins with tailored characteristics. The presence of the chlorine atoms can enhance properties such as flame retardancy, chemical resistance, and thermal stability. Furthermore, the phenyl group contributes to the rigidity and thermal stability of the polymer chain. By carefully selecting co-monomers and controlling the polymerization process, it is possible to fine-tune the properties of the resulting material for specific applications, such as in coatings, adhesives, or advanced composites.

Investigation as an Inert Solvent in Porous Material Preparation

While not a primary application, chlorinated aromatic hydrocarbons can sometimes be used as high-boiling, inert solvents in the synthesis of porous materials, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs). The properties of this compound, including its relatively high boiling point and its ability to dissolve a range of organic compounds, could make it a candidate for such applications. In this role, it would serve as a non-reactive medium in which the porous material can form, and its subsequent removal would generate the desired porous structure.

Environmental Chemical Transformations and Fate of 1 Chloro 3 2 Chloroethyl Benzene

Metabolite Formation in Environmental Systems

The degradation of 1-Chloro-3-(2-chloroethyl)benzene is expected to produce a series of intermediate compounds, or metabolites, before complete mineralization to carbon dioxide and water. The specific metabolites formed are dependent on the degradation pathway.

Based on studies of analogous compounds, the following metabolites could be anticipated:

From the aromatic ring: Aerobic degradation would likely proceed through the formation of chlorinated catechols, such as 3,5-dichlorocatechol , following the initial dioxygenase attack. Subsequent ring cleavage would lead to the formation of chlorinated muconic acids.

From the chloroethyl side chain: The ethyl group can be a site for initial oxidation. For ethylbenzene (B125841), anaerobic degradation has been shown to proceed through the formation of 1-phenylethanol and subsequently acetophenone . A similar pathway could be possible for this compound, leading to the formation of chlorinated analogs of these compounds. The chloroethyl group itself can also be a target for dehalogenation.

The table below summarizes potential metabolites based on the degradation of structurally similar compounds.

| Precursor Compound | Degradation Pathway | Potential Metabolites of this compound |

| 1,3-Dichlorobenzene | Aerobic Biodegradation | 3,5-Dichlorocatechol |

| Ethylbenzene | Anaerobic Biodegradation | 1-(3-chlorophenyl)ethanol, 3-chloroacetophenone |

This table presents hypothetical metabolites based on known degradation pathways of similar chemical structures.

Research on Environmental Persistence and Abatement Strategies

The environmental persistence of a compound is determined by its resistance to various degradation processes. Halogenated aromatic hydrocarbons are often characterized by their stability and, consequently, their persistence in the environment.

Dichlorobenzenes are generally considered to be persistent in the environment, particularly in anaerobic sediments and groundwater where degradation rates are slow. researchgate.net Their moderate to low water solubility and tendency to adsorb to soil and sediment can also contribute to their long-term presence in contaminated sites. researchgate.net The addition of an alkyl chain, as in this compound, may slightly alter its partitioning behavior and bioavailability.

Several abatement strategies are available for the remediation of sites contaminated with chlorinated benzenes:

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. For chlorinated benzenes, bioremediation can be effective under aerobic conditions, often involving the introduction of specific microbial strains or the stimulation of indigenous microbial populations.

Activated Carbon Adsorption: This is a common physicochemical treatment method for removing organic contaminants from water. Activated carbon has a high affinity for compounds like chlorinated benzenes and can effectively reduce their concentrations in wastewater.

Advanced Oxidation Processes (AOPs): Technologies such as ozonation and UV/H₂O₂ treatment generate highly reactive hydroxyl radicals that can rapidly degrade a wide range of organic pollutants, including chlorinated aromatics.

The selection of an appropriate abatement strategy depends on the specific characteristics of the contaminated site, including the concentration of the pollutant and the prevailing environmental conditions.

Conclusion and Future Research Directions

Summary of Current Research Status for 1-Chloro-3-(2-chloroethyl)benzene

The current body of scientific literature on this compound is notably sparse. Publicly accessible databases, such as PubChem, provide foundational information regarding its molecular structure and basic physicochemical properties. However, dedicated research articles focusing on its synthesis, reactivity, and potential applications are conspicuously absent. The compound, with the chemical formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol , is identified by the CAS number 5182-43-4.

While direct research is limited, information can be gleaned from studies on structurally similar compounds. For instance, research on isomers like 1-Chloro-3-(1-chloro-ethyl)-benzene provides some insights into potential synthetic pathways and reactivity patterns. researchgate.net A photochemical approach involving N-chlorosuccinimide and a ketone catalyst has been used for the chlorination of a related ethylbenzene (B125841) derivative, yielding a mixture of products including 1-Chloro-3-(1-chloro-ethyl)-benzene. researchgate.net This suggests that selective chlorination of the ethyl side chain in 3-chloroethylbenzene could be a potential, albeit challenging, route to the target molecule.

Patents for related compounds, such as the synthesis of 1-chloro-3-ethyl-benzene from m-chloroacetophenone, offer alternative strategies that could potentially be adapted. These methods often involve multi-step processes, including the formation of a hydrazone followed by a reduction step. However, without specific experimental data for this compound, these remain theoretical possibilities.

The available information primarily positions this compound as a chemical intermediate, with its true potential and characteristics yet to be fully explored. The lack of published research indicates that it is not a widely used or studied compound, leading to significant gaps in our understanding of its chemical behavior and potential utility.

Identification of Knowledge Gaps and Research Challenges

The dearth of research on this compound presents several significant knowledge gaps and inherent research challenges:

Validated Synthetic Routes: There are no established and optimized synthetic protocols specifically for this compound. While methods for related compounds exist, their applicability and efficiency for producing this specific isomer with high purity and yield are unknown. A key challenge lies in achieving regioselective chlorination of the ethyl group without affecting the aromatic ring or inducing other side reactions.

Physicochemical Properties: While some basic properties are computed, detailed experimental data on properties like boiling point, melting point, solubility in various solvents, and spectral characteristics (NMR, IR, Mass Spectrometry) are not readily available in the scientific literature.

Potential Applications: The lack of research means that its potential applications as a building block in medicinal chemistry, materials science, or agrochemicals remain entirely speculative.

Promising Avenues for Future Investigations

The significant knowledge gaps surrounding this compound also represent a fertile ground for future research. The following avenues hold considerable promise for advancing our understanding of this enigmatic compound.

Exploration of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of efficient and sustainable methods for the synthesis of this compound. This could involve:

Selective Chlorination: Investigating selective chlorination of 3-chloroethylbenzene using modern catalytic methods. This could include photochemistry, as suggested by related studies, or the use of novel catalysts that can direct the chlorination to the desired position on the ethyl side chain. researchgate.net

Multi-step Synthesis from Readily Available Precursors: Exploring synthetic pathways starting from commercially available materials like 3-chloroacetophenone, similar to the patented synthesis of 1-chloro-3-ethyl-benzene. Optimization of reaction conditions to favor the formation of the 2-chloroethyl group would be crucial.

Flow Chemistry: Utilizing microreactor technology for a continuous and controlled synthesis, which can enhance safety and improve yield and purity by precise control of reaction parameters.

Discovery of Underexplored Chemical Reactivity

A systematic investigation into the chemical reactivity of this compound is essential. This would involve:

Nucleophilic Substitution Reactions: Studying the reactivity of the chloroethyl group with a variety of nucleophiles to synthesize a library of new derivatives. This could open doors to novel compounds with potential biological activity.

Cross-Coupling Reactions: Exploring the utility of the aryl chloride in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to create more complex molecular architectures.

Derivatization of the Ethyl Group: Investigating reactions such as elimination to form a vinyl group or further functionalization of the ethyl chain.

Advanced Computational Studies for Predictive Modeling

In the absence of extensive experimental data, computational chemistry can provide valuable predictive insights. Future studies could employ:

Density Functional Theory (DFT) Calculations: To predict the molecule's geometry, electronic structure, spectral properties, and reactivity. This can help in understanding the influence of the two chlorine atoms on the molecule's properties and guide experimental work.

Reaction Mechanism Modeling: To elucidate the mechanisms of potential synthetic routes and reactivity pathways, helping to optimize reaction conditions and predict potential byproducts.

Virtual Screening: If potential biological targets are identified, computational docking studies could be used to predict the binding affinity of this compound derivatives, guiding the synthesis of potentially active compounds. Recent work on quantum chemical properties of other chlorinated aromatic hydrocarbons can provide a methodological basis for such studies.

Development of Green Chemistry Protocols for Synthesis and Degradation

In line with modern chemical principles, future research should focus on developing environmentally benign methods for the synthesis and potential degradation of this compound. This includes:

Green Solvents and Catalysts: Exploring the use of greener solvents (e.g., water, ionic liquids, supercritical fluids) and heterogeneous catalysts that can be easily recovered and reused. Recent reviews on greener halogenation of aromatic compounds can offer valuable strategies.

Biocatalysis: Investigating the potential of enzymes to catalyze the synthesis or degradation of the compound, offering a highly selective and environmentally friendly alternative to traditional chemical methods.

Photodegradation and Biodegradation Studies: Assessing the environmental fate of the compound by studying its degradation under various conditions, including photochemical and microbial degradation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Chloro-3-(2-chloroethyl)benzene?